molecular formula C18H14Cl2N2O B3032740 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline CAS No. 41957-84-0

6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

Cat. No. B3032740
CAS RN: 41957-84-0
M. Wt: 345.2 g/mol
InChI Key: NNZCKBDKGWOHKF-UHFFFAOYSA-N
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Description

The compound 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a chemically synthesized molecule that is likely to possess a complex structure due to the presence of multiple heterocyclic rings. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related heterocyclic compounds, which can be useful in understanding the synthesis, structure, and reactivity of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves cyclization reactions and the use of specific reagents to introduce chlorine substituents. For example, the synthesis of 2-chloro-5,12-dihydro-5-oxobenzoxazolo[3,2-a]quinolines is achieved by heating N-acyl-4-chloro-N-(2-hydroxyphenyl)-anthranilic acids in acetic anhydride, yielding products in 65–93% yield . Similarly, 2-chloro-3-substituted quinolines can be synthesized via a tetrabutylammonium chloride-triggered cyclization of o-alkynylisocyanobenzenes . These methods suggest that the synthesis of 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline could also involve cyclization steps and the use of chlorinating agents.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds like the one is characterized by the presence of multiple rings, including benzene and heterocyclic components containing nitrogen and oxygen atoms. The presence of chlorine atoms likely influences the electronic properties of the molecule, potentially affecting its reactivity and interactions with other molecules .

Chemical Reactions Analysis

The reactivity of chlorinated heterocyclic compounds can vary widely depending on the position of the chlorine substituents and the nature of the heterocyclic ring. For instance, 6-chloro-(dichloro-, trichloro)methyl-3-R-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]quinazolin-2-ones show diverse reactivity under the action of nucleophilic and non-nucleophilic bases, leading to products of substitution, elimination, or both . This suggests that 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline may also exhibit a range of chemical behaviors in the presence of different reagents.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline are not provided, related compounds typically have well-defined physicochemical and spectral characteristics that can be determined through various analytical techniques. The presence of chlorine atoms is likely to influence the compound's boiling point, melting point, solubility, and spectral properties .

properties

IUPAC Name

6-chloro-3-[(4-chlorophenyl)methyl]-2,4-dihydropyrido[3,2-h][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O/c19-14-5-3-12(4-6-14)9-22-10-13-8-16(20)15-2-1-7-21-17(15)18(13)23-11-22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZCKBDKGWOHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C3C=CC=NC3=C2OCN1CC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194779
Record name 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline

CAS RN

41957-84-0
Record name NSC-297360
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041957840
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC297360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-3-(4-chlorobenzyl)-3,4-dihydro-2H-(1,3)oxazino(5,6-h)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORO-3-((4-CHLOROPHENYL)METHYL)-3,4-DIHYDRO-2H-PYRIDO(3,2-H)-1,3-BENZOXAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JGJ3KR4FVA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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